2,3-Dibromo-4,6-dimethylpyridine

Overview

Description

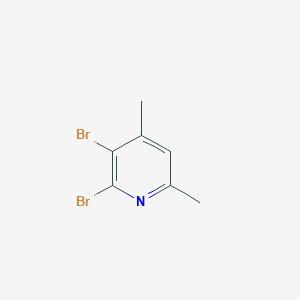

2,3-Dibromo-4,6-dimethylpyridine is a halogenated pyridine derivative characterized by bromine substituents at positions 2 and 3 and methyl groups at positions 4 and 5. Its molecular formula is C₇H₇Br₂N, with a molecular weight of 264.94 g/mol (calculated from atomic masses: C: 12.01 × 7, H: 1.008 × 7, Br: 79.9 × 2, N: 14.01). The compound is structurally significant due to the electron-withdrawing effects of bromine atoms, which influence its reactivity in cross-coupling reactions and pharmaceutical synthesis .

Preparation Methods

Bromination Strategies for Pyridine Derivatives

Bromination of methyl-substituted pyridines typically relies on electrophilic substitution, where methyl groups activate specific ring positions. For 4,6-dimethylpyridine, the 2- and 3-positions are electronically activated for bromination, though regioselectivity depends on reaction conditions and catalysts.

Key Reagents and Conditions:

- Brominating agents : Dibromohein (DBDMH), bromine (Br₂), or N-bromosuccinimide (NBS).

- Solvents : Carbon tetrachloride (CCl₄), glacial acetic acid, or toluene.

- Catalysts/Initiators : Azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO), or iron (Fe).

- Temperature : 20–80°C, with higher temperatures accelerating reactivity.

Industrial and Laboratory-Scale Methods

Method A: DBDMH-Mediated Bromination

Adapted from CN105399661A, this approach uses DBDMH as a brominating agent under mild conditions:

| Parameter | Specification |

|---|---|

| Substrate | 4,6-dimethylpyridine |

| Brominating agent | DBDMH (2–4 equivalents) |

| Solvent | CCl₄ |

| Initiator | AIBN or BPO (0.5–1 mol%) |

| Temperature | 50–80°C |

| Reaction time | 24 hours |

| Yield | 76–92% (optimized) |

- Dissolve 4,6-dimethylpyridine in CCl₄.

- Add DBDMH and initiator (e.g., AIBN) in one portion or dropwise.

- Reflux at 80°C for 24 hours.

- Workup includes filtration, washing (NaHCO₃, NaCl), drying (MgSO₄), and column chromatography.

- High regioselectivity due to steric and electronic effects of methyl groups.

- Mild conditions and reduced bromine waste compared to Br₂.

Method B: Direct Bromination with Br₂

Derived from analogous syntheses, bromine in glacial acetic acid can achieve dibromination:

| Parameter | Specification |

|---|---|

| Substrate | 4,6-dimethylpyridine |

| Brominating agent | Br₂ (2 equivalents) |

| Solvent | Glacial acetic acid |

| Catalyst | Fe or AlBr₃ |

| Temperature | 0–25°C (controlled to avoid overbromination) |

| Yield | 60–75% (estimated) |

- Cool glacial acetic acid to 0°C.

- Add Fe catalyst followed by Br₂ dropwise.

- Stir for 12–24 hours at room temperature.

- Quench with NaHCO₃, extract with DCM, and purify via recrystallization.

- Risk of overbromination at higher temperatures.

- Requires precise stoichiometry to favor 2,3-dibromo product.

Comparative Analysis of Methods

| Method | Yield | Selectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| DBDMH (Method A) | 76–92% | High | Industrial | Low toxicity |

| Br₂ (Method B) | 60–75% | Moderate | Laboratory | Corrosive waste |

Optimization Insights

- Temperature control : Higher temperatures (80°C) improve DBDMH reactivity but may reduce selectivity.

- Initiator choice : AIBN outperforms BPO in minimizing side products.

- Solvent effects : CCl₄ enhances bromine solubility, while acetic acid aids protonation for electrophilic attack.

Chemical Reactions Analysis

Types of Reactions:

2,3-Dibromo-4,6-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent.

Suzuki-Miyaura Coupling: Arylboronic acids, palladium catalysts (e.g., Pd(PPh3)4), potassium phosphate (K3PO4), 1,4-dioxane:water mixture as solvent.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Cross-Coupling Products: Biaryl derivatives with diverse functional groups.

Scientific Research Applications

Organic Synthesis

Role as a Building Block:

2,3-Dibromo-4,6-dimethylpyridine serves as a crucial intermediate in the synthesis of complex organic molecules. Its bromine substituents facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups. This characteristic makes it an essential reagent in the development of pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Bromine atoms can be replaced by nucleophiles to form new compounds. |

| Cross-Coupling Reactions | Utilized in palladium-catalyzed reactions to create carbon-carbon bonds with aryl groups. |

Medicinal Chemistry

Pharmaceutical Development:

Research indicates that this compound is used in the synthesis of compounds with potential antimicrobial and anti-inflammatory properties. It has been identified as a precursor for developing drugs targeting specific biological pathways.

Case Study: Antimicrobial Activity

A study demonstrated that halogenated pyridines, including this compound, exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicated strong potential for antibiotic development .

Material Science

Advanced Materials:

In material science, this compound is incorporated into polymer formulations to enhance thermal stability and chemical resistance. Its application in coatings and durable materials is noteworthy due to its ability to improve product longevity under environmental stressors.

| Application Area | Benefits |

|---|---|

| Polymer Formulations | Enhances durability and resistance to environmental factors. |

| Coatings | Provides improved thermal stability and chemical resistance. |

Research and Development

Heterocyclic Chemistry:

The compound plays a significant role in academic and industrial research within heterocyclic chemistry. Its unique structure allows researchers to explore molecular behavior and reactivity patterns.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4,6-dimethylpyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new bonds. In cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the pyridine ring and aryl groups .

Comparison with Similar Compounds

To contextualize the properties and applications of 2,3-Dibromo-4,6-dimethylpyridine, the following table compares it with structurally related pyridine derivatives:

Structural and Functional Differences

- Halogenation vs. Amination: Brominated derivatives (e.g., this compound) exhibit higher electrophilicity compared to amino-substituted analogs (e.g., 4-Amino-2,6-dimethylpyridine), making them suitable for Suzuki-Miyaura cross-coupling reactions .

- Steric Effects : The trimethyl-substituted 3,5-Dibromo-2,4,6-trimethylpyridine shows reduced reactivity in coupling reactions due to steric hindrance, unlike the less hindered this compound .

- Solubility: Brominated pyridines generally exhibit lower water solubility compared to amino derivatives, as seen in 4-Amino-2,6-dimethylpyridine (slightly soluble) vs. brominated analogs (hydrophobic) .

Pharmaceutical Relevance

- Brominated pyridines like this compound serve as precursors to bioactive molecules, such as CCR5 antagonists, due to their ability to introduce diverse substituents .

- Amino-substituted analogs (e.g., 4-Amino-2,6-dimethylpyridine) are optimized for hydrogen bonding in drug-target interactions, contrasting with the halogenated variants’ role in structural diversification .

Biological Activity

2,3-Dibromo-4,6-dimethylpyridine is a halogenated pyridine derivative that has garnered attention for its biological activity and potential applications in medicinal chemistry and organic synthesis. This article delves into the compound's biochemical properties, mechanisms of action, and relevant case studies to elucidate its biological significance.

This compound exhibits significant interactions with various enzymes and proteins, primarily through enzyme inhibition mechanisms. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism in the liver. The compound can bind covalently to the active sites of these enzymes, leading to their inhibition and altering metabolic pathways.

Cellular Effects

The compound influences cellular functions by modulating signaling pathways and gene expression. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation and differentiation. Furthermore, it can alter the expression of genes associated with oxidative stress responses, impacting overall cellular metabolism.

The molecular mechanism of action involves several key processes:

- Enzyme Inhibition : this compound inhibits glutathione S-transferase by binding to its active site. This interaction results in increased levels of reactive oxygen species (ROS), contributing to oxidative stress within cells.

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on enzymes, leading to their inactivation. This is particularly relevant in the context of drug metabolism where such interactions can significantly alter pharmacokinetics.

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry:

- Organic Synthesis : It is utilized as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Medicinal Chemistry : Research continues to explore its potential as a lead compound for developing new therapeutic agents due to its unique reactivity profiles and biological activities.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes some relevant halogenated pyridines:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,3-Dichloro-4,6-dimethylpyridine | Chlorine atoms; moderate reactivity | Moderate enzyme inhibition |

| This compound | Bromine atoms; significant enzyme interactions | Strong enzyme inhibition |

| 2,3-Difluoro-4,6-dimethylpyridine | Fluorine atoms; unique reactivity patterns | Limited biological activity |

Case Studies

Recent studies have highlighted the compound's potential in various applications:

- Enzyme Interaction Studies : Research demonstrated that this compound effectively inhibits cytochrome P450 enzymes in vitro. This suggests potential implications for drug-drug interactions in clinical settings.

- Cellular Response Investigations : A study showed that treatment with this compound altered gene expression profiles related to oxidative stress in human liver cells. These findings indicate its role in modulating cellular responses to environmental stressors .

- Synthetic Applications : The compound has been successfully employed as a precursor in Suzuki-Miyaura cross-coupling reactions to produce diverse aryl-substituted pyridines. This highlights its utility in developing new chemical entities with potential biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-dibromo-4,6-dimethylpyridine, and how can regioselectivity be controlled?

- Methodology : Bromination of 4,6-dimethylpyridine using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C can achieve regioselective dibromination at the 2- and 3-positions. Alternatively, Suzuki-Miyaura coupling with brominated precursors (e.g., 4,6-dimethylpyridine-2-boronic acid) may be employed, using Pd catalysts (e.g., Pd₂(dba)₃) and Cs₂CO₃ as a base .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and avoid over-bromination. Regioselectivity is influenced by steric and electronic effects of methyl groups at positions 4 and 6.

Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Look for aromatic proton signals in the δ 7.0–8.5 ppm range (split due to bromine substituents) and methyl group signals at δ 2.5–3.0 ppm. Carbon signals for Br-substituted carbons typically appear at δ 120–140 ppm .

- FTIR : Characteristic C-Br stretches appear at 500–600 cm⁻¹, while C-H stretches for methyl groups are near 2900 cm⁻¹ .

- Validation : Compare experimental data with computational predictions (e.g., DFT) for bond lengths and vibrational modes .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and heating to 40–80°C. Monitor degradation via HPLC-UV or LC-MS.

- Findings : Brominated pyridines are generally stable in neutral conditions but may undergo debromination in strongly acidic/basic media. Methyl groups enhance steric protection against nucleophilic attack .

Advanced Research Questions

Q. How does this compound act as a ligand in transition-metal catalysis?

- Methodology : Use X-ray crystallography to analyze coordination geometry in complexes with Ru(II) or Pd(II). For example, Ru(II) complexes with dibromo ligands show distorted octahedral geometries, as seen in analogous [(DIPSKEWPHOS)Ru(II)] systems .

- Applications : Such complexes are effective in asymmetric hydrogenation or C–C coupling reactions due to electron-withdrawing bromine groups enhancing metal center electrophilicity .

Properties

IUPAC Name |

2,3-dibromo-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZFHBXQDURYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901302945 | |

| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610261-10-4 | |

| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610261-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.